N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide” is a complex organic compound. It contains an adamantyl group, a thiadiazole ring, and a benzamide moiety. The adamantyl group is a bulky, three-dimensional structure that can influence the compound’s physical and chemical properties . The thiadiazole ring is a heterocyclic compound containing both sulfur and nitrogen, which is often associated with various biological activities . The benzamide moiety is a common structure in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would feature a thiadiazole ring attached to an adamantyl group and a benzamide group. The three-dimensional structure of the adamantyl group could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiadiazole and benzamide groups, both of which have functional groups that can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
- The synthesis and evaluation of 1-adamantyl-1,3,4-thiadiazole derivatives have demonstrated significant in vitro activity against both gram-positive and gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Additionally, these compounds exhibited in vivo anti-inflammatory activity, indicating their potential as dual-function agents for the treatment of infections accompanied by inflammation (Kadi et al., 2010).
- Another study expanded the range of derivatives by synthesizing 2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, which showed sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans (Sych et al., 2019).
Anticancer Activity
- Certain derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast and colon cancer, highlighting their potential for development into anticancer drugs. Specifically, some sulfonamide derivatives incorporating adamantyl and other moieties showed promising anticancer activity (Ghorab et al., 2015).
- Novel 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles synthesized using a "green" synthesis protocol demonstrated potent inhibitory activity against M. tuberculosis, indicating their potential as anti-TB agents targeting Sterol 14α-Demethylase (CYP51) (Anusha et al., 2015).
Structural and Mechanistic Insights
- Research on the quantitative assessment of noncovalent interactions in adamantane-1,3,4-thiadiazole hybrids has provided insights into the molecular structures and interactions contributing to their biological activities. The crystallographic and QTAIM analysis of these compounds aids in understanding their potential binding mechanisms and interactions with biological targets (El-Emam et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S2/c1-3-27(4-2)32(29,30)19-7-5-18(6-8-19)20(28)24-22-26-25-21(31-22)23-12-15-9-16(13-23)11-17(10-15)14-23/h5-8,15-17H,3-4,9-14H2,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKCHSILEDRVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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